molecular formula C8H12Cl2N2O B6248487 2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride CAS No. 2408972-04-1

2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride

Cat. No.: B6248487
CAS No.: 2408972-04-1
M. Wt: 223.10 g/mol
InChI Key: SQEXMDJLCZIWID-UHFFFAOYSA-N
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Description

2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride is a chemical compound with the CAS Number: 956431-47-3 . It has a molecular weight of 223.1 . The IUPAC name for this compound is 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O.2ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;;/h1-3,9H,4-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for more detailed analysis.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine dihydrochloride involves the condensation of 2-aminopyridine with ethyl chloroacetate to form 2-ethoxycarbonylpyridin-1-amine. This intermediate is then reacted with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoyl)pyridin-1-yl ethyl carbonate. The resulting compound is then cyclized with sodium methoxide to form the desired product, which is then converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminopyridine", "ethyl chloroacetate", "2-chlorobenzoyl chloride", "sodium methoxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form 2-ethoxycarbonylpyridin-1-amine.", "Step 2: Reaction of 2-ethoxycarbonylpyridin-1-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorobenzoyl)pyridin-1-yl ethyl carbonate.", "Step 3: Cyclization of 2-(2-chlorobenzoyl)pyridin-1-yl ethyl carbonate with sodium methoxide in methanol to form 2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine.", "Step 4: Conversion of 2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine to the dihydrochloride salt form by treatment with hydrochloric acid." ] }

CAS No.

2408972-04-1

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-9-5-7-6-10-3-4-11-8(1)7;;/h1-2,5,10H,3-4,6H2;2*1H

InChI Key

SQEXMDJLCZIWID-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=NC=C2.Cl.Cl

Purity

95

Origin of Product

United States

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